Methoxetamine-d3 is synthesized from commercially available precursors. It belongs to the family of designer drugs, often marketed as alternatives to traditional anesthetics. The compound is recognized for its potential applications in both recreational and scientific contexts, although it is also associated with significant health risks and legal restrictions in various jurisdictions .
The synthesis of Methoxetamine-d3 involves several key steps:
This multistep synthesis provides good yields and allows for the production of various metabolites and deuterium-labeled derivatives as analytical standards.
Methoxetamine-d3 retains the core structure of methoxetamine but includes deuterium atoms in place of some hydrogen atoms. The molecular formula for Methoxetamine is , while the deuterated version would have a formula reflecting the substitution of hydrogen with deuterium.
Methoxetamine-d3 can undergo various chemical reactions that are characteristic of ketones and amines:
These reactions are critical for understanding the pharmacokinetics and dynamics of the compound.
Methoxetamine-d3 primarily acts as an antagonist at the N-methyl-D-aspartate receptor, which plays a crucial role in excitatory neurotransmission in the central nervous system. Its mechanism involves:
The pharmacological profile suggests potential applications in treating mood disorders, although safety concerns remain significant.
The physical properties are essential for formulation development in research settings .
Methoxetamine-d3 serves multiple roles in scientific research:
Deuterated internal standards, where specific hydrogen atoms (¹H) are replaced by deuterium atoms (²H or D), represent indispensable tools in modern analytical toxicology and forensic chemistry. These isotopically labeled compounds possess nearly identical chemical properties to their non-deuterated analogs but exhibit distinct mass differences detectable via mass spectrometry. This allows precise quantification of target substances in complex biological matrices by compensating for variability during sample preparation and instrumental analysis. For novel psychoactive substances (NPS), which emerge rapidly with structural modifications to evade legal restrictions and detection methods, deuterated standards enable laboratories to develop validated analytical methods without requiring reference materials for every new analog. The study by Paul et al. demonstrated that using analyte-specific deuterated internal standards (e.g., MDMA-d5 for MDMA quantification) significantly improved analytical accuracy compared to fewer internal standards when analyzing amphetamine-type stimulants in urine samples [4]. This principle extends directly to dissociative NPS like methoxetamine, where complex poly-drug consumption patterns identified in forensic hair analyses necessitate highly specific detection methods [3].
Table 1: Applications of Deuterated Standards in NPS Research and Forensic Toxicology
Application Area | Technical Benefit | Impact on Novel Psychoactive Substance Analysis |
---|---|---|
Quantitative Mass Spectrometry | Enables isotope dilution for precise concentration measurements | Reduces matrix effects and recovery variability in biological samples |
Metabolite Identification | Distinguishes parent drug metabolites from endogenous compounds | Facilitates mapping of metabolic pathways for newly emerged NPS |
Chromatographic Resolution | Minimizes co-elution issues via slight retention time shifts | Improves specificity in multi-analyte screening approaches |
Method Harmonization | Provides stable reference points across laboratories | Supports standardization in national and international drug monitoring |
Methoxetamine ((RS)-2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone) exemplifies the molecular engineering characterizing contemporary designer drugs. Developed explicitly as a ketamine analog with enhanced potency, prolonged duration, and reduced bladder toxicity, its chemical structure strategically incorporates a 3-methoxy substituent on the phenyl ring and an N-ethylamino group on the cyclohexanone ring [2] [6]. Pharmacologically, methoxetamine functions primarily as a high-affinity, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with a binding affinity (Ki) of 259 nM at the phencyclidine site in human receptors. This mechanism underlies its dissociative and anesthetic properties [1] [2]. Unlike ketamine, however, methoxetamine additionally inhibits the serotonin transporter (Ki = 479 nM; IC₅₀ = 2,400 nM) while showing negligible activity at dopamine transporters (Ki > 10,000 nM), mu-opioid receptors (Ki > 10,000 nM), or most other tested receptors [2] [6]. This multi-target profile contributes to its distinct psychoactive effects, including reported antidepressant-like actions in rodent models at specific doses [1].
Chemically classified as an arylcyclohexylamine, methoxetamine shares core structural elements with phencyclidine and eticyclidine but features critical substitutions designed to modulate pharmacological effects. The 3-methoxy group enhances lipid solubility and alters receptor interaction profiles, while the N-ethyl moiety impacts metabolic stability. These deliberate modifications highlight its status as a "designer" substance crafted for specific psychoactive properties rather than therapeutic development. Forensic analyses increasingly detect methoxetamine alongside other arylcyclohexylamine derivatives like 3-MeO-PCP and deschloroketamine in samples from ketamine users, reflecting its position within a rapidly diversifying NPS landscape [3].
Table 2: Key Chemical and Pharmacological Properties of Methoxetamine and Its Deuterated Analog
Property | Methoxetamine | Methoxetamine-d3 (Hydrochloride) |
---|---|---|
Chemical Formula | C₁₅H₂₁NO₂ (free base) | C₁₅H₁₈D₃NO₂·HCl (hydrochloride salt) |
Molecular Weight | 247.34 g/mol (free base) | ~285.8 g/mol (hydrochloride salt) |
Primary Pharmacological Target | NMDA receptor (Ki = 259 nM) | Identical target affinity |
Secondary Pharmacological Activity | Serotonin transporter inhibition (Ki = 479 nM) | Identical inhibition profile |
Role in Analysis | Target analyte in forensic samples | Internal standard for quantitative mass spectrometry |
The synthesis of methoxetamine-d3 hydrochloride specifically incorporates three deuterium atoms at strategic molecular positions—typically at the N-ethyl group’s terminal methyl (CD₃-CH₂-N—) or on the methoxy group (O-CD₃). This labeling exploits the kinetic isotope effect, where carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds during metabolic and analytical processes. In mass spectrometry, this deuteration generates predictable mass shifts (e.g., +3 Da for a trideuterated analog) without substantially altering chromatographic behavior, allowing clear differentiation between the internal standard and the target analyte while compensating for extraction efficiency variations and ion suppression [4].
For methoxetamine, deuterated standards address specific analytical challenges stemming from its metabolic pathways and environmental stability. Methoxetamine undergoes extensive hepatic metabolism via N-deethylation, cytochrome P450-mediated hydroxylation, and conjugation, producing multiple metabolites that require differentiation from the parent compound in forensic and clinical samples [1] [6]. Methoxetamine-d3’s enhanced metabolic stability—particularly when deuterium is positioned at sites vulnerable to oxidative metabolism like the ethyl group—reduces degradation during sample processing, providing a stable reference point throughout analytical workflows. This stability is critical given methoxetamine’s longer elimination half-life (3–6 hours) relative to ketamine [2], which extends the detection window in biological matrices but necessitates precise quantification tools for correlation with intoxication timelines.
In forensic settings, methoxetamine-d3 hydrochloride enables laboratories to accurately quantify methoxetamine amidst complex poly-drug samples. Hair analysis studies reveal that ketamine users frequently consume multiple NPS simultaneously, including cathinones and other arylcyclohexylamines [3]. Methoxetamine-d3 allows chromatographic resolution and unambiguous identification of methoxetamine in such mixtures via liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS), supporting prevalence studies and harm reduction monitoring. Furthermore, its use facilitates the development of non-selective universal extraction protocols capable of capturing broad NPS classes while maintaining quantification accuracy—a vital capability given the pace of NPS proliferation [3] [6].
The deployment of methoxetamine-d3 hydrochloride exemplifies the broader integration of deuterated standards into the analytical infrastructure for NPS surveillance. As legal controls expand globally—with methoxetamine now controlled in the European Union, China, Canada, and many other jurisdictions [2]—precise forensic quantification supports law enforcement, public health monitoring, and research into the neuropharmacology of dissociative designer drugs.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0